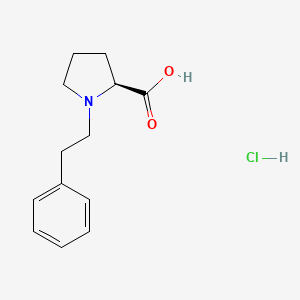
1-(2-Phenylethyl)-L-proline--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylethyl)-L-proline–hydrogen chloride (1/1) is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenylethyl group attached to the proline moiety, forming a unique structure that contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-L-proline–hydrogen chloride (1/1) typically involves the reaction of L-proline with 2-phenylethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups, purification, and crystallization to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of 1-(2-Phenylethyl)-L-proline–hydrogen chloride (1/1) may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and reproducibility of the product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)-L-proline–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenylethyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
1-(2-Phenylethyl)-L-proline–hydrogen chloride (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)-L-proline–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. The phenylethyl group may interact with receptors or enzymes, modulating their activity and leading to various biological effects. The proline moiety can influence the compound’s binding affinity and specificity, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(2′-phenylethyl)-isobutyramide
- 3-methyl-N-(2′-phenylethyl)-butyramide
- 2-N-pentyl-4-quinolinol
Uniqueness
1-(2-Phenylethyl)-L-proline–hydrogen chloride (1/1) is unique due to its specific structural features, such as the combination of the phenylethyl group and the proline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61247-79-8 |
|---|---|
Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
(2S)-1-(2-phenylethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12-7-4-9-14(12)10-8-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10H2,(H,15,16);1H/t12-;/m0./s1 |
InChI Key |
ZHONNOCAHSGVII-YDALLXLXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CCC2=CC=CC=C2)C(=O)O.Cl |
Canonical SMILES |
C1CC(N(C1)CCC2=CC=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)
![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
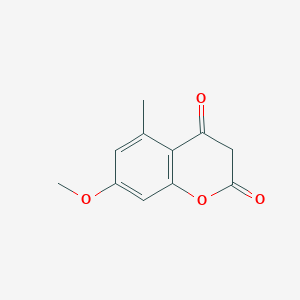
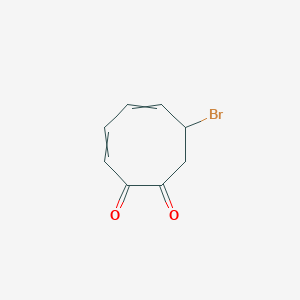
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6,7-dimethyl-](/img/structure/B14587776.png)

![Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate](/img/structure/B14587786.png)
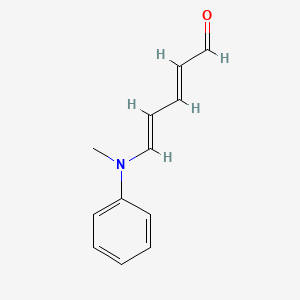
![N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine](/img/structure/B14587801.png)
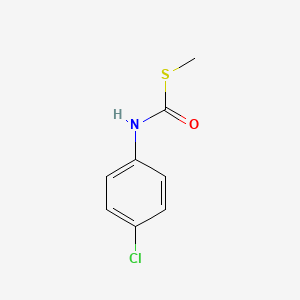

![5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol](/img/structure/B14587815.png)
![N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14587818.png)
